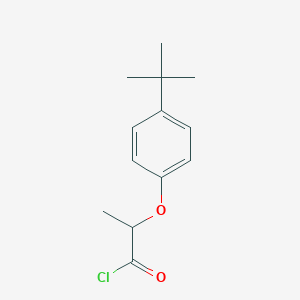

2-(4-tert-butylphenoxy)propanoyl Chloride

Description

Contextual Significance of Acyl Halides in Contemporary Organic Synthesis

Acyl halides, also known as acid halides, are a class of chemical compounds derived from oxoacids by the replacement of a hydroxyl group with a halide group. wikipedia.org In organic chemistry, the term most commonly refers to the derivatives of carboxylic acids, which contain a -C(=O)X functional group, where a carbonyl group is singly bonded to a halogen atom (X). wikipedia.org The general formula is typically written as RCOX. wikipedia.org

Among the acyl halides, acyl chlorides are the most important and frequently used in organic synthesis. britannica.com They serve as highly reactive intermediates, valued for their ability to introduce an acyl group (R-C=O) into a molecule. britannica.com This high reactivity stems from the presence of the halogen, an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. libretexts.orgopenstax.org

The primary role of acyl halides in contemporary organic synthesis is as a precursor for the creation of other carboxylic acid derivatives. libretexts.org Through reactions with various nucleophiles, they can be readily converted into a wide array of compounds. For example, they react with:

Water to form carboxylic acids (hydrolysis). wikipedia.orgopenstax.org

Alcohols to form esters (alcoholysis). openstax.org

Ammonia and amines to form amides (aminolysis). openstax.org

Carboxylate anions to form acid anhydrides. openstax.org

The synthesis of acyl chlorides is commonly achieved by treating carboxylic acids with reagents like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). wikipedia.orgorgoreview.com This conversion is a fundamental transformation in multi-step organic syntheses, enabling the construction of complex molecules from simpler starting materials. orgoreview.com

Structural Characteristics and Reactivity Profile of 2-(4-tert-butylphenoxy)propanoyl Chloride

This compound is a specific acyl chloride that combines the high reactivity of the acyl chloride functional group with the structural features of a substituted phenoxy moiety. Its molecular structure consists of a central propanoyl chloride chain, which is a three-carbon acyl chloride. At the second carbon (C2) of this chain, a phenoxy group (an oxygen atom bonded to a benzene (B151609) ring) is attached. This benzene ring is further substituted at the fourth position (para position) with a bulky tert-butyl group.

The key structural features influencing its chemical behavior are:

The Acyl Chloride Group (-COCl): This is the primary site of reactivity. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating substitution reactions.

The Ether Linkage (-O-): The phenoxy group is connected to the propanoyl chain via an ether bond.

The 4-tert-butylphenyl Group: This large, nonpolar group significantly influences the molecule's solubility and steric properties. It imparts lipophilic (oil-loving) character to the molecule. The bulky nature of the tert-butyl group may also introduce steric hindrance, potentially influencing the rate of reactions at the nearby acyl chloride group.

Like other acyl chlorides, this compound is expected to undergo typical nucleophilic acyl substitution reactions. It will readily react with water, alcohols, and amines to yield the corresponding carboxylic acid, esters, and amides, respectively. wikipedia.orgopenstax.org

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClO₂ scbt.com |

| Molecular Weight | 240.73 g/mol scbt.com |

| Functional Groups | Acyl Chloride, Ether, Aromatic Ring |

| Precursor Acid | 2-(4-tert-butylphenoxy)propanoic acid nih.gov |

Research Trajectories and Broader Academic Relevance

This compound is classified as a specialty chemical intended for research applications. scbt.comscbt.com Its academic relevance lies in its utility as a chemical building block or intermediate in the synthesis of more complex molecules. The compound's bifunctional nature—possessing a highly reactive acyl chloride "handle" for further chemical modification and a distinct tert-butylphenoxy "body"—makes it a valuable reagent in targeted synthetic projects.

While specific, large-scale industrial applications are not widely documented, its structure suggests potential research trajectories in several areas:

Medicinal Chemistry: The tert-butylphenoxy moiety is present in various biologically active molecules. This compound could be used to synthesize new derivatives of known drugs or as a scaffold for developing novel therapeutic agents. The acyl chloride group allows for the easy attachment of this fragment to other molecules containing nucleophilic groups, such as amines or alcohols.

Materials Science: The rigid, bulky tert-butylphenyl group can be incorporated into polymers or other materials to modify their physical properties, such as thermal stability, solubility, or optical characteristics. Researchers could use this compound to synthesize specialized polymers or liquid crystals.

Proteomics Research: The compound is noted as a product for proteomics research, suggesting its use in creating specific chemical probes or reagents for studying proteins. scbt.com For instance, it could be used to selectively modify proteins or to synthesize substrates for enzyme assays.

In essence, the broader academic relevance of this compound is not as a final product itself, but as a versatile synthetic intermediate that enables researchers to construct larger, more complex, and functionally specific molecules for investigation in diverse scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKTHKLECXCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Tert Butylphenoxy Propanoyl Chloride

Synthesis of the 2-(4-tert-butylphenoxy)propanoic Acid Precursor

The construction of 2-(4-tert-butylphenoxy)propanoic acid requires the strategic assembly of its core components: the phenoxypropanoic acid moiety and the tert-butyl substituent on the aromatic ring.

The formation of the ether linkage in phenoxypropanoic acids is commonly achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with a halo-alkanoic acid derivative. In the context of synthesizing 2-(4-tert-butylphenoxy)propanoic acid, this typically involves the reaction of 4-tert-butylphenoxide with a 2-halopropanoate.

A general representation of this reaction is the nucleophilic substitution of a halide by the phenoxide ion. The reaction of phenol (B47542) with 2-chloropropionic acid under basic conditions is a documented method for creating the phenoxypropionic acid structure. google.com The process involves the deprotonation of the phenol to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the 2-chloropropionic acid, displacing the chloride ion. gordon.edumasterorganicchemistry.comyoutube.com

The key steps in this synthesis are:

Deprotonation of the Phenol: 4-tert-butylphenol (B1678320) is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding sodium or potassium 4-tert-butylphenoxide. gordon.edu

Nucleophilic Substitution: The resulting phenoxide is then reacted with a derivative of 2-propanoic acid, such as ethyl 2-chloropropionate or ethyl 2-bromopropionate. The reaction is typically carried out in a suitable solvent.

Hydrolysis: The resulting ester is subsequently hydrolyzed, usually under basic conditions followed by acidification, to yield the desired 2-(4-tert-butylphenoxy)propanoic acid.

An alternative approach involves the Michael addition of a phenol to an acrylate (B77674) ester, followed by hydrolysis, though this would yield a 3-phenoxypropanoic acid derivative rather than the desired 2-phenoxy isomer.

The 4-tert-butyl group is typically introduced onto the phenol ring prior to the formation of the ether linkage. The most common method for this is the Friedel-Crafts alkylation of phenol. mt.comwikipedia.orgbeyondbenign.orgorganic-chemistry.orgyoutube.com This electrophilic aromatic substitution reaction involves treating phenol with an alkylating agent, such as isobutylene (B52900) or tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid. mt.combeyondbenign.org

The reaction favors alkylation at the para position due to steric hindrance at the ortho positions from the hydroxyl group, leading to the formation of 4-tert-butylphenol as the major product. nih.gov This substituted phenol then serves as the starting material for the subsequent Williamson ether synthesis to form the phenoxypropanoic acid moiety.

Carboxylic Acid to Acyl Chloride Conversion Protocols

The conversion of the carboxylic acid group of 2-(4-tert-butylphenoxy)propanoic acid into a more reactive acyl chloride is a critical step for many subsequent chemical transformations. This is achieved using a variety of chlorinating agents, ranging from classical, harsh reagents to milder, more selective systems.

Several well-established reagents are effective for the synthesis of acyl chlorides from carboxylic acids. libretexts.orgchemguide.co.uk

Thionyl Chloride (SOCl₂): This is one of the most common and cost-effective reagents for this transformation. youtube.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uk The reaction can be performed neat or in an inert solvent. Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction through the in-situ formation of the Vilsmeier reagent. wikipedia.orgyoutube.comyoutube.comjk-sci.comscirp.org

Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. libretexts.org PCl₅ reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and HCl. PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid as a byproduct. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective reagent than thionyl chloride and phosphorus halides. wikipedia.org It is often used with a catalytic amount of DMF. The reaction proceeds at lower temperatures and produces only gaseous byproducts (CO, CO₂, and HCl), making it suitable for sensitive substrates. wikipedia.org

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent (e.g., toluene), cat. DMF | SO₂(g), HCl(g) | Inexpensive, volatile byproducts | Can be harsh, may not be suitable for sensitive molecules |

| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle heating | POCl₃, HCl(g) | Highly reactive | Solid reagent, corrosive byproducts |

| Phosphorus Trichloride (PCl₃) | Heating | H₃PO₃ | Effective | Non-volatile byproduct, requires stoichiometric control |

| Oxalyl Chloride ((COCl)₂) | Room temperature, in solvent (e.g., CH₂Cl₂), cat. DMF | CO(g), CO₂(g), HCl(g) | Mild conditions, volatile byproducts, high selectivity | More expensive than SOCl₂ |

To accommodate substrates with sensitive functional groups, several milder methods for acyl chloride synthesis have been developed.

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This reagent provides a mild and efficient method for converting carboxylic acids to acyl chlorides at room temperature in the presence of a tertiary amine like triethylamine (B128534). mdma.chrsc.orgwikimedia.org The byproducts are solid triazine derivatives that can be easily filtered off. This method avoids the formation of strong acids like HCl. rsc.org

Appel Reaction Conditions: While the classic Appel reaction converts alcohols to alkyl halides, modifications of these conditions can be used for carboxylic acids. wikipedia.orgorganic-chemistry.org Using triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride or trichloroisocyanuric acid allows for the conversion of carboxylic acids to acyl chlorides under neutral conditions. scielo.brresearchgate.net

Aromatic Cation Activation: A more recent development involves the use of 3,3-dichlorocyclopropenes to rapidly generate acyl chlorides from carboxylic acids under very mild conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org This method proceeds through the formation of a cyclopropenium carboxylate intermediate and is accelerated by the addition of a non-nucleophilic base. organic-chemistry.org

When converting 2-(4-tert-butylphenoxy)propanoic acid to its acyl chloride, chemo- and regioselectivity are important considerations. The molecule contains several potentially reactive sites: the carboxylic acid, the ether linkage, and the aromatic ring.

The primary goal is the selective chlorination of the carboxylic acid without affecting other parts of the molecule. Under the typical conditions for acyl chloride formation using reagents like thionyl chloride or oxalyl chloride, the ether bond and the alkylated aromatic ring are generally stable. The electron-rich aromatic ring could potentially undergo electrophilic substitution, but the reagents used for acyl chloride formation are not typically strong electrophiles for aromatic substitution.

The use of milder reagents and conditions, such as oxalyl chloride at low temperatures or cyanuric chloride, further minimizes the risk of side reactions. wikipedia.orgmdma.ch For instance, harsh conditions with excess thionyl chloride at high temperatures have been known to cause chlorination at the α-position of some carboxylic acids, but this is less likely under controlled conditions. youtube.com Therefore, by selecting the appropriate reagent and reaction conditions, the chemoselective conversion of the carboxylic acid group to an acyl chloride can be achieved with high efficiency.

Emerging Synthetic Routes for 2-(4-tert-butylphenoxy)propanoyl Chloride

Recent advancements in organic synthesis have led to the development of novel methods for the preparation of acid chlorides, including this compound. These emerging routes often start from precursors that are more stable or easier to handle than the corresponding carboxylic acid, or they employ catalytic systems to achieve high levels of stereocontrol.

A significant development in the synthesis of acid chlorides is the direct conversion from tert-butyl esters. This method provides a mild and highly selective alternative to traditional routes that often require harsh reagents. The reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature has been shown to produce acid chlorides in high yields, often 89% or greater. organic-chemistry.orgnih.gov A key advantage of this approach is its functional group tolerance; other ester types, such as methyl, ethyl, and benzyl (B1604629) esters, remain unreactive under these conditions, allowing for the selective transformation of a tert-butyl ester within a complex molecule. organic-chemistry.orgnih.gov

The mechanism is understood to be acid-promoted, with hydrochloric acid (HCl) playing a critical role in the reaction's progression. organic-chemistry.org This methodology is scalable and has been demonstrated to be compatible with a variety of functional groups. organic-chemistry.org Importantly, for chiral compounds, the stereochemical integrity of the α-center is preserved during the conversion from the tert-butyl ester to the acid chloride. organic-chemistry.org While not specifically detailed for this compound, this established methodology for a broad range of tert-butyl esters presents a viable and efficient synthetic strategy.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| tert-Butyl Ester | Thionyl Chloride (SOCl₂) | Room Temperature | Acid Chloride | ≥89% | organic-chemistry.orgnih.gov |

Table 1: General Conversion of tert-Butyl Esters to Acid Chlorides

The biological activity of many chemical compounds is often associated with a specific enantiomer. Consequently, the development of stereoselective syntheses to produce enantiopure forms of this compound is of significant interest. The primary strategy for obtaining the enantiopure acid chloride is through the synthesis and resolution of its precursor, 2-(4-tert-butylphenoxy)propanoic acid.

One effective method for obtaining the enantiomerically pure acid is through the kinetic resolution of the racemic 2-aryloxypropanoic acid. clockss.org This process involves the enantioselective esterification of the racemic acid using a chiral acyl-transfer catalyst. For instance, (+)-benzotetramisole has been successfully employed as a catalyst in conjunction with an achiral alcohol and an activating agent like pivalic anhydride. clockss.org This method allows for the separation of the racemic mixture into an optically active carboxylic acid and the corresponding ester, both with high enantiomeric excess. clockss.org

Another established approach involves the synthesis starting from a chiral precursor. For example, in the synthesis of the structurally related herbicide fenoxaprop-p-ethyl, the R-enantiomer is obtained through a reaction involving 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol and ethyl (S)-O-(p-toluenesulfonyl)lactate. researchgate.net This reaction proceeds via a Walden inversion, where the S-configuration of the lactate (B86563) derivative is converted to the R-configuration in the final product, achieving a high optical purity of over 99.9%. researchgate.net This principle of utilizing a chiral starting material to induce the desired stereochemistry in the product is a cornerstone of asymmetric synthesis and is applicable to the synthesis of enantiopure 2-(4-tert-butylphenoxy)propanoic acid.

Once the enantiopure 2-(4-tert-butylphenoxy)propanoic acid is obtained, it can be converted to the corresponding acid chloride using standard chlorinating agents, such as thionyl chloride or oxalyl chloride, with retention of its stereochemical purity.

| Method | Key Reagents/Catalysts | Principle | Outcome | Reference |

| Kinetic Resolution | (+)-Benzotetramisole, Pivalic Anhydride, Achiral Alcohol | Enantioselective esterification of a racemic acid | Separation of enantiomers, yielding optically active acid and ester | clockss.org |

| Synthesis from Chiral Precursor | Ethyl (S)-O-(p-toluenesulfonyl)lactate | Nucleophilic substitution with Walden inversion | Formation of the R-enantiomer with high optical purity | researchgate.net |

Table 2: Strategies for Stereoselective Synthesis of the Precursor Acid

The enantiomeric purity of the final product can be determined using chiral high-performance liquid chromatography (HPLC). nih.govcipac.org

Mechanistic Principles Governing the Reactivity of 2 4 Tert Butylphenoxy Propanoyl Chloride

Nucleophilic Acyl Substitution Reaction Mechanisms

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. vanderbilt.edu The high reactivity of the acyl chloride functional group is attributed to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon. vanderbilt.eduyoutube.com

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the 2-(4-tert-butylphenoxy)propanoyl chloride. This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. This first step results in the formation of a transient, unstable tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is sp³-hybridized and contains a negatively charged oxygen atom. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is short-lived and collapses to restore the stable carbonyl group. youtube.com The electron pair from the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. youtube.com Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. youtube.com

The 4-tert-butylphenoxy substituent attached to the propanoyl chain significantly influences the reactivity of the acyl chloride through a combination of steric and electronic effects.

Electronic Factors: The electronic nature of the 4-tert-butylphenoxy group is twofold:

Inductive Effect: The oxygen atom of the phenoxy group is highly electronegative and exerts an electron-withdrawing inductive effect (-I), which pulls electron density away from the carbonyl carbon. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

Resonance Effect: The lone pairs on the phenoxy oxygen can participate in resonance with the aromatic ring, which can donate electron density (+R effect). However, this resonance is primarily within the phenoxy group and has a less direct impact on the distant carbonyl carbon compared to the inductive effect. The tert-butyl group is an electron-donating group, which slightly counteracts the electron-withdrawing nature of the phenoxy oxygen.

Table 1: Summary of Steric and Electronic Effects

| Factor | Description | Impact on Reactivity |

| Steric Hindrance | The bulky 4-tert-butylphenoxy group physically obstructs the path of the incoming nucleophile. | Decreases the rate of reaction. |

| Inductive Effect (-I) | The electronegative oxygen atom withdraws electron density from the carbonyl carbon. | Increases the electrophilicity of the carbonyl carbon, increasing reactivity. |

| Resonance Effect (+R) | The phenoxy group can donate electron density via resonance, but this effect is less pronounced at the carbonyl center. | Minor effect, slightly decreases reactivity. |

The choice of solvent and the use of catalysts can profoundly affect the outcome of acylation reactions with this compound.

Solvent Effects: Acylation reactions are often performed in non-protic solvents like dichloromethane, chloroform, or diethyl ether to avoid reaction with the solvent itself. nih.gov The polarity of the solvent can influence the reaction rate. More polar solvents can stabilize the charged tetrahedral intermediate, potentially accelerating the reaction. However, the effect of solvent polarity is not always straightforward and can depend on the specific nucleophile. researchgate.net For instance, highly polar solvents might also solvate the nucleophile, reducing its reactivity.

Catalysis:

Lewis Acid Catalysis: In reactions like Friedel-Crafts acylation, a Lewis acid catalyst (e.g., AlCl₃) is often employed. nih.gov The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles like aromatic rings.

Base Catalysis/Promoters: In reactions with neutral nucleophiles like alcohols or amines, a weak, non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often added. youtube.com This base serves to neutralize the HCl produced during the reaction, preventing it from protonating the nucleophile and rendering it unreactive. youtube.com

Stereochemical Outcomes in Reactions of Chiral this compound

When the 2-position of the propanoyl chloride is a stereocenter, the reactions can proceed with specific stereochemical outcomes. Controlling this stereochemistry is crucial in the synthesis of enantiomerically pure compounds.

If a chiral, enantiomerically pure form of this compound reacts with a nucleophile, the stereochemical outcome depends on the reaction mechanism.

Reactions not involving the stereocenter: If the reaction occurs away from the chiral center, its configuration will be retained in the product.

Reactions involving the stereocenter: In a typical nucleophilic acyl substitution, the reaction occurs at the carbonyl carbon, and the bond to the chiral alpha-carbon is not broken. Therefore, the configuration of the stereocenter is generally preserved. lumenlearning.com

When a chiral this compound reacts with a chiral nucleophile, a pair of diastereomers can be formed. The inherent stereochemistry of both reactants can create a preference for the formation of one diastereomer over the other, a phenomenon known as diastereoselectivity. The degree of selectivity is influenced by the steric interactions in the transition state leading to the tetrahedral intermediate.

To achieve high levels of stereocontrol in reactions involving the alpha-carbon to the carbonyl, chiral auxiliaries or asymmetric catalysts are often employed. sigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For example, the this compound could be reacted with a chiral alcohol or amine (like an Evans oxazolidinone) to form a chiral ester or amide. wikipedia.org The auxiliary then sterically blocks one face of the molecule, forcing a subsequent reaction (e.g., enolate alkylation) to occur from the opposite face with high diastereoselectivity. scielo.org.mx After the desired transformation, the auxiliary can be cleaved and recovered. sigmaaldrich.combristol.ac.uk

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Example | Typical Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations, and acylations. |

| Camphorsultams | Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions and alkylations. |

| Pseudoephedrine | Myers' Auxiliary | Asymmetric alkylation of enolates. wikipedia.org |

| Sulfinamides | Ellman's Auxiliary | Synthesis of chiral amines. wikipedia.orgbristol.ac.uk |

Metal-Mediated Asymmetric Catalysis: This approach involves using a chiral catalyst, typically a complex of a metal with a chiral ligand, to control the stereochemistry of the reaction. rsc.org For reactions involving this compound, a chiral catalyst could be used to differentiate between two enantiotopic groups in a prochiral nucleophile, or to catalyze a reaction that creates a new stereocenter with high enantioselectivity. For instance, in a dynamic kinetic resolution, a chiral catalyst could selectively catalyze the reaction of one enantiomer of a racemic this compound, allowing for the synthesis of an enantiomerically enriched product.

Control over Configuration at the α-Carbon Center

The stereochemistry at the α-carbon of 2-(4-tert-butylphenoxy)propanoic acid and its derivatives, such as the corresponding acyl chloride, is a critical determinant of their biological activity and physical properties. Consequently, significant research efforts have been directed towards methods that allow for precise control over this chiral center. The primary strategies employed for achieving enantiomeric control include the resolution of racemic mixtures, most notably through enzymatic methods, and asymmetric synthesis, often involving the use of chiral auxiliaries. These approaches enable the selective production or isolation of the desired (R)- or (S)-enantiomer.

A prevalent and highly effective method for obtaining enantiomerically pure 2-aryloxypropanoic acids is through the kinetic resolution of a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the separation of the unreacted enantiomer from the newly formed product. Lipases, a class of hydrolytic enzymes, are widely employed for this purpose due to their commercial availability, broad substrate tolerance, and often high enantioselectivity.

The general principle of lipase-catalyzed kinetic resolution involves the enantioselective esterification of a racemic carboxylic acid or the enantioselective hydrolysis of a racemic ester. In the context of 2-(4-tert-butylphenoxy)propanoic acid, a racemic mixture of the corresponding ester can be subjected to hydrolysis in the presence of a lipase. The enzyme will preferentially catalyze the hydrolysis of one enantiomer, for instance, the (R)-ester, to the corresponding (R)-acid, leaving the unreacted (S)-ester in high enantiomeric excess.

A study on the kinetic resolution of analogous aryloxy-propan-2-yl acetates demonstrated the efficacy of this method. mdpi.com Lipases from Pseudomonas fluorescens and Thermomyces lanuginosus were particularly effective, achieving high enantiomeric excess (>99%) for both the resulting alcohol and the unreacted acetate (B1210297) at approximately 50% conversion. mdpi.com This methodology is directly applicable to the esters of 2-(4-tert-butylphenoxy)propanoic acid.

Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Model Aryloxy-propan-2-yl Acetate

| Entry | Lipase Source | Conversion (%) | Enantiomeric Excess of Alcohol (%) | Enantiomeric Excess of Acetate (%) |

| 1 | Pseudomonas fluorescens | 50 | >99 (R) | >99 (S) |

| 2 | Thermomyces lanuginosus | 50 | >99 (R) | >99 (S) |

| 3 | Candida antarctica Lipase B | 47 | 88 (S) | >99 (R) |

Data is illustrative and based on findings for structurally similar compounds. mdpi.comnih.gov

An alternative to resolving a racemic mixture is asymmetric synthesis, which aims to create the desired enantiomer directly. A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For controlling the α-carbon configuration of this compound, a common approach involves the use of Evans oxazolidinone auxiliaries. The acyl chloride can be reacted with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone. The resulting imide can then be enolized and alkylated. The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, thereby controlling the configuration of the newly formed stereocenter.

Another widely used chiral auxiliary is tert-butanesulfinamide, developed by Ellman. yale.edu This auxiliary can be condensed with an aldehyde to form a chiral N-tert-butanesulfinyl imine. Nucleophilic addition to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent hydrolysis of the sulfinyl group yields the chiral amine. While this method is more commonly applied to the synthesis of chiral amines, the underlying principles of using a removable chiral group to direct stereoselective bond formation are analogous.

Table 2: Representative Diastereoselectivity in Asymmetric Alkylation Using Chiral Auxiliaries

| Entry | Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) |

| 1 | Evans Oxazolidinone | N-propanoyl oxazolidinone | Benzyl (B1604629) bromide | >99:1 |

| 2 | tert-Butanesulfinamide | N-sulfinyl imine | Grignard Reagent | >98:2 |

Data is representative of the high diastereoselectivities typically achieved with these auxiliaries for a range of substrates.

Following the stereoselective reaction, the chiral auxiliary is cleaved under specific conditions to yield the enantiomerically enriched 2-(4-tert-butylphenoxy)propanoic acid, which can then be converted to the acyl chloride without disturbing the newly established stereocenter.

Transformative Organic Reactions and Derivatization of 2 4 Tert Butylphenoxy Propanoyl Chloride

Synthesis of Carboxylic Esters and Thioesters

The high reactivity of the acid chloride functional group makes it an excellent precursor for the synthesis of carboxylic esters and their sulfur analogues, thioesters. These transformations are typically efficient and proceed under mild conditions.

The reaction of 2-(4-tert-butylphenoxy)propanoyl chloride with alcohols (alcoholysis) or phenols (phenolysis) is a direct and common method for synthesizing the corresponding esters. The reaction proceeds via a nucleophilic acyl substitution mechanism. An alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is typically scavenged by a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to drive the reaction to completion and neutralize the hydrogen chloride byproduct. The steric hindrance from the α-methyl group and the bulky tert-butyl group on the phenoxy ring can influence the reaction rate but does not prevent the formation of esters with a variety of nucleophiles, from simple primary alcohols to more sterically demanding secondary alcohols and phenols.

| Nucleophile | Base | Product |

| Methanol | Pyridine | Methyl 2-(4-tert-butylphenoxy)propanoate |

| Isopropanol | Triethylamine | Isopropyl 2-(4-tert-butylphenoxy)propanoate |

| Phenol | Pyridine | Phenyl 2-(4-tert-butylphenoxy)propanoate |

| Benzyl (B1604629) alcohol | Triethylamine | Benzyl 2-(4-tert-butylphenoxy)propanoate |

Thioesters can be readily synthesized from this compound by reaction with a thiol (R-SH) or a thiolate salt (R-S⁻Na⁺). google.com Thiols are more nucleophilic than their corresponding alcohols, and these reactions often proceed rapidly at room temperature. google.com The general method involves the acylation of a thiol in the presence of a base, similar to ester synthesis, or the direct reaction of the acyl chloride with a pre-formed thiolate salt. google.com These methods are highly efficient for producing a wide range of thioesters. google.com

| Nucleophile | Conditions | Product |

| Ethanethiol | Pyridine, CH₂Cl₂ | S-Ethyl 2-(4-tert-butylphenoxy)propanethioate |

| Sodium ethanethiolate | THF | S-Ethyl 2-(4-tert-butylphenoxy)propanethioate |

| Thiophenol | Triethylamine, CH₂Cl₂ | S-Phenyl 2-(4-tert-butylphenoxy)propanethioate |

Amide Bond Formation and Peptide Coupling Analogues

The formation of an amide bond via the acylation of amines is one of the most fundamental transformations in organic chemistry. This compound is an effective acylating agent for a broad range of nitrogen nucleophiles.

Ammonia, primary amines, and secondary amines react readily with this compound to yield primary, secondary (N-substituted), and tertiary (N,N-disubstituted) amides, respectively. The reaction is a vigorous nucleophilic acyl substitution where the nitrogen lone pair attacks the carbonyl carbon. Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the liberated hydrogen chloride. Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary non-nucleophilic base like triethylamine.

| Amine | Base | Product |

| Ammonia (aq.) | Excess Ammonia | 2-(4-tert-butylphenoxy)propanamide |

| Propylamine | Excess Propylamine | N-Propyl-2-(4-tert-butylphenoxy)propanamide |

| Diethylamine | Triethylamine | N,N-Diethyl-2-(4-tert-butylphenoxy)propanamide |

| Aniline | Pyridine | N-Phenyl-2-(4-tert-butylphenoxy)propanamide |

The 2-phenoxypropanoic acid structural motif is a key component in a class of herbicides known as "fops," which act as synthetic auxins. google.comgoogle.com Consequently, this compound is a valuable building block for synthesizing novel amide derivatives for screening as potential agrochemicals or pharmaceuticals. By coupling the acyl chloride with various amine-containing fragments (pharmacophores or toxophores), chemists can generate libraries of new chemical entities. This strategy, known as fragment-based drug discovery or combinatorial chemistry, is widely used to explore new bioactive chemical space. For instance, reacting the acyl chloride with amine-containing heterocyclic scaffolds known to be present in fungicides or other bioactive molecules can produce novel conjugates for biological evaluation.

| Amine Fragment | Potential Bioactivity Class | Representative Product |

| 4-Aminopiperidine | Pharmaceutical Scaffold | N-(Piperidin-4-yl)-2-(4-tert-butylphenoxy)propanamide |

| 2-Aminothiazole | Fungicidal Scaffold | N-(Thiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide |

| 3-Aminopyrazole | Herbicide/Insecticide Scaffold | N-(1H-Pyrazol-3-yl)-2-(4-tert-butylphenoxy)propanamide |

Carbon-Carbon Bond Formation

Beyond forming bonds with heteroatoms, acyl chlorides are important precursors for creating new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.

Two primary methods for C-C bond formation using this compound are Friedel-Crafts acylation and reaction with organometallic reagents.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic rings like benzene (B151609) or toluene. google.com The reaction introduces the 2-(4-tert-butylphenoxy)propanoyl group onto the aromatic ring, forming a ketone. The electrophile in this reaction is a resonance-stabilized acylium ion, which is not prone to the rearrangements that can plague Friedel-Crafts alkylations.

Reaction with Organocuprates: Acyl chlorides react with organocuprates (Gilman reagents, R₂CuLi) to produce ketones in good yield. This reaction is a powerful tool for C-C bond formation as it is generally very clean and stops at the ketone stage, unlike more reactive organometallic reagents like Grignards, which would react further with the ketone product. This allows for the precise synthesis of ketones by attaching one of the organic groups from the cuprate (B13416276) to the acyl carbon.

| Reagent | Reaction Type | Product |

| Benzene / AlCl₃ | Friedel-Crafts Acylation | 1-Phenyl-2-(4-tert-butylphenoxy)propan-1-one |

| Toluene / AlCl₃ | Friedel-Crafts Acylation | 1-(p-tolyl)-2-(4-tert-butylphenoxy)propan-1-one |

| Lithium dimethylcuprate (Me₂CuLi) | Organocuprate Coupling | 3-(4-tert-butylphenoxy)butan-2-one |

| Lithium diphenylcuprate (Ph₂CuLi) | Organocuprate Coupling | 1-Phenyl-2-(4-tert-butylphenoxy)propan-1-one |

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organocuprates)

Acyl chlorides such as this compound are highly reactive towards strong carbon nucleophiles like organometallic reagents. The choice of reagent dictates the final product, allowing for controlled carbon-carbon bond formation.

Grignard Reagents: When treated with Grignard reagents (R-MgX), the reaction proceeds through a two-step sequence. The first equivalent of the Grignard reagent adds to the carbonyl carbon, displacing the chloride leaving group via a nucleophilic acyl substitution mechanism to form an intermediate ketone. libretexts.org This ketone is also reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition. libretexts.orgyoutube.com Subsequent acidic workup yields a tertiary alcohol where two identical alkyl groups from the Grignard reagent have been installed. youtube.com

Organocuprates: In contrast, lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer, less reactive nucleophiles. masterorganicchemistry.com They react selectively with acyl chlorides in a 1:1 stoichiometry to yield ketones. youtube.commasterorganicchemistry.com The reaction stops at the ketone stage because organocuprates are significantly less reactive towards ketones compared to acyl chlorides. masterorganicchemistry.com This chemoselectivity makes organocuprates valuable for synthesizing ketones from this compound without the over-addition seen with Grignard reagents. libretexts.org

| Organometallic Reagent | Reagent Type | Intermediate Product | Final Product |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Hard Nucleophile | 1-(4-(tert-butyl)phenoxy)propan-2-one | 2-(4-(tert-butyl)phenoxy)-3-methylbutan-2-ol |

| Organocuprate (e.g., (CH₃)₂CuLi) | Soft Nucleophile | Not Isolated | 1-(4-(tert-butyl)phenoxy)propan-2-one |

Friedel-Crafts Acylation and Related Aromatic Functionalizations

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. This compound serves as an effective acylating agent in this reaction. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride is activated to form a highly electrophilic acylium ion. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.orgmasterorganicchemistry.com

The electron-rich aromatic ring (e.g., benzene) then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton from the intermediate sigma complex re-establishes aromaticity and yields an aryl ketone. masterorganicchemistry.com The resulting ketone product is deactivated towards further substitution, thus preventing polyacylation, which is a common issue in related alkylation reactions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Benzene | Aluminum Chloride (AlCl₃) | 1-(4-(tert-butyl)phenoxy)-1-phenylpropan-2-one |

Ketene (B1206846) Intermediates and Cycloaddition Chemistry

Acyl chlorides possessing an α-hydrogen, such as this compound, can serve as precursors to highly reactive ketene intermediates. Treatment with a hindered, non-nucleophilic base, typically a tertiary amine like triethylamine (NEt₃), facilitates an elimination reaction (dehydrohalogenation) to generate the corresponding ketene. nih.govnih.gov

The resulting ketene, 1-(4-tert-butylphenoxy)prop-1-en-1-one, is characterized by a carbon-carbon double bond cumulative with a carbonyl group. Ketenes are versatile intermediates in organic synthesis, readily participating in cycloaddition reactions. nih.gov A prominent example is the [2+2] cycloaddition with alkenes (olefins) to form four-membered cyclobutanone (B123998) rings. nih.gov This reaction provides a powerful method for constructing strained ring systems that are valuable synthetic building blocks.

| Precursor | Condition/Reagent | Intermediate | Cycloaddition Partner | Product Class |

|---|---|---|---|---|

| This compound | Triethylamine (NEt₃) | 1-(4-tert-butylphenoxy)prop-1-en-1-one | Alkene (e.g., Ethylene) | Substituted Cyclobutanone |

Reduction Pathways to Aldehydes and Alcohols

The reduction of acyl chlorides can lead to either primary alcohols or aldehydes, depending on the reducing agent's reactivity. This selectivity is crucial for synthetic planning.

The high reactivity of the acyl chloride functional group allows for its reduction under various conditions.

Reduction to Primary Alcohols: Strong, unhindered hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce this compound completely to the corresponding primary alcohol, 2-(4-tert-butylphenoxy)propan-1-ol. youtube.com The reaction proceeds via an initial reduction to the aldehyde, which is immediately further reduced to the alcohol. youtube.com

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride source is necessary. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a classic reagent for this transformation, known as the Rosenmund reduction for acyl chlorides. Its bulky nature moderates its reactivity, allowing for the selective conversion of the acyl chloride to 2-(4-tert-butylphenoxy)propanal without significant over-reduction to the alcohol, especially when the reaction is conducted at low temperatures. youtube.com

| Reducing Agent | Reactivity | Typical Conditions | Final Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | Diethyl ether or THF | 2-(4-tert-butylphenoxy)propan-1-ol |

| Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) | Low (Sterically Hindered) | THF, -78 °C | 2-(4-tert-butylphenoxy)propanal |

Synthesis of Anhydrides and Other Carboxylic Acid Derivatives

As one of the most reactive carboxylic acid derivatives, this compound is an excellent starting material for the synthesis of other derivatives, such as anhydrides, via nucleophilic acyl substitution. pressbooks.pub

To synthesize a mixed anhydride, the acyl chloride is treated with the salt of a different carboxylic acid (a carboxylate). For example, reacting this compound with sodium acetate (B1210297) would yield acetic 2-(4-tert-butylphenoxy)propanoic anhydride. Alternatively, the reaction can be performed with a carboxylic acid in the presence of a weak, non-nucleophilic base like pyridine. pressbooks.pubnih.gov The pyridine serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. pressbooks.pub This method is versatile for preparing both symmetric and mixed (unsymmetrical) anhydrides. pressbooks.pubgoogle.com

| Acyl Chloride | Nucleophile | Base (if applicable) | Product |

|---|---|---|---|

| This compound | Sodium Acetate (CH₃COONa) | N/A | Acetic 2-(4-tert-butylphenoxy)propanoic anhydride |

| This compound | Acetic Acid (CH₃COOH) | Pyridine | Acetic 2-(4-tert-butylphenoxy)propanoic anhydride |

Advanced Characterization and Computational Approaches in Research on 2 4 Tert Butylphenoxy Propanoyl Chloride

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic analysis is fundamental to confirming the identity, structure, and purity of 2-(4-tert-butylphenoxy)propanoyl chloride. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offers a complete picture of the molecule's connectivity and functional groups.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound and is crucial for assigning its stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the proton at the chiral center (the carbon adjacent to the carbonyl group) is expected to appear as a quartet, due to coupling with the three protons of the methyl group. The chemical shift of this proton would be influenced by the electronegative oxygen and chlorine atoms. The methyl group protons would, in turn, appear as a doublet. The aromatic protons on the phenoxy ring would exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring, typically as two doublets. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet.

To determine the stereochemistry of an enantiomerically enriched sample, chiral resolving agents or chiral lanthanide shift reagents can be employed. These reagents interact with the enantiomers to form diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric excess.

Expected ¹H NMR Chemical Shifts:

Aromatic protons: δ 6.8-7.4 ppm

CH proton (chiral center): δ 4.5-5.0 ppm

CH₃ protons (adjacent to chiral center): δ 1.6-1.8 ppm

tert-butyl protons: δ 1.3 ppm

Expected ¹³C NMR Chemical Shifts:

Carbonyl carbon: δ 170-175 ppm

Aromatic carbons: δ 115-155 ppm

CH carbon (chiral center): δ 55-65 ppm

tert-butyl quaternary carbon: δ 34 ppm

tert-butyl methyl carbons: δ 31 ppm

CH₃ carbon (adjacent to chiral center): δ 20-25 ppm

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 170-175 |

| Aromatic C-H | 6.8-7.4 | 115-128 |

| Aromatic C-O | - | 150-155 |

| Aromatic C-(CH₃)₃ | - | 140-145 |

| CH-Cl | 4.5-5.0 | 55-65 |

| CH-CH₃ | 1.6-1.8 | 20-25 |

| C(CH₃)₃ | - | 34 |

| C(CH₃)₃ | 1.3 | 31 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide structural confirmation. In the context of reaction monitoring, MS can be used to identify intermediates, byproducts, and the final product, thus elucidating the reaction pathway.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. However, due to the lability of the acyl chloride, this peak may be weak or absent. libretexts.org A prominent peak would likely correspond to the acylium ion [M-Cl]⁺, formed by the loss of the chlorine atom. libretexts.org Another significant fragmentation pathway would involve the cleavage of the ether bond, leading to ions corresponding to the 4-tert-butylphenoxide radical and the propanoyl chloride cation. Further fragmentation of the tert-butyl group (loss of a methyl radical) is also a common pathway.

Plausible Fragmentation Pathway and Key Ions:

Molecular Ion: [C₁₃H₁₇ClO₂]⁺

Loss of Chlorine: [C₁₃H₁₇O₂]⁺ (Acylium ion)

Cleavage of the tert-butyl group: [C₉H₈ClO₂]⁺ (Loss of C₄H₉)

Ether Bond Cleavage: [C₄H₉C₆H₄O]⁺ and [C₃H₄ClO]⁺

McLafferty Rearrangement: Not expected due to the absence of a γ-hydrogen.

| m/z Value | Proposed Fragment Ion | Fragmentation Event |

|---|---|---|

| 240/242 | [C₁₃H₁₇ClO₂]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| 205 | [C₁₃H₁₇O₂]⁺ | Loss of Cl radical |

| 149 | [C₁₀H₁₃O]⁺ | Fragment from ether cleavage |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption would be the strong carbonyl (C=O) stretch of the acyl chloride group, which is expected to appear at a high frequency, typically in the range of 1790-1815 cm⁻¹. oregonstate.edu This high frequency is a hallmark of reactive acyl derivatives. oregonstate.edu

Other significant peaks would include the C-O stretching vibrations of the ether linkage, which typically appear in the 1250-1040 cm⁻¹ region for aryl ethers. uobabylon.edu.iq The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the aliphatic portions of the molecule would be seen just above and below 3000 cm⁻¹, respectively. The presence of the C-Cl bond would give rise to a stretching vibration in the 730-550 cm⁻¹ region. blogspot.com

Characteristic IR Absorption Bands:

C-H stretch (aromatic): ~3050-3100 cm⁻¹

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

C=O stretch (acyl chloride): ~1800 cm⁻¹ oregonstate.edublogspot.com

C=C stretch (aromatic): ~1500-1600 cm⁻¹

C-O stretch (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric) uobabylon.edu.iq

C-Cl stretch: ~600-800 cm⁻¹

While obtaining suitable single crystals of the liquid this compound itself may be challenging, its absolute configuration can be unequivocally determined by converting it into a solid derivative. nih.gov For example, reaction with a chiral amine or alcohol of known absolute configuration would yield a pair of diastereomers, which could then be separated and crystallized.

Single-crystal X-ray diffraction analysis of a suitable derivative provides a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. nih.gov To determine the absolute configuration, the analysis must be sensitive to anomalous dispersion effects, which are more pronounced when a heavy atom (e.g., bromine or iodine) is present in the structure. researchgate.net The Flack parameter, derived from the diffraction data, is a critical value; a value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests the opposite configuration. ed.ac.uk

Theoretical and Computational Chemistry Studies

Computational chemistry provides valuable insights into the properties of this compound that are complementary to experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov For this compound, DFT calculations can be used to optimize the molecular geometry and to calculate various electronic properties.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. In this molecule, the HOMO is expected to be localized on the electron-rich 4-tert-butylphenoxy group, while the LUMO is likely centered on the highly electrophilic carbonyl carbon of the acyl chloride group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. iiste.org

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack. For this compound, the MEP map would show a region of high positive potential around the carbonyl carbon, confirming its high electrophilicity and reactivity towards nucleophiles. These theoretical predictions can help rationalize the observed chemical behavior and guide synthetic applications. acs.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Computational chemistry provides powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. Through molecular modeling and dynamics simulations, researchers can gain insights into the molecule's preferred shapes (conformational analysis) and how it interacts with other molecules (intermolecular interactions), which are crucial for understanding its reactivity and physical properties.

To further refine these structures and understand their dynamic behavior, Molecular Dynamics (MD) simulations are performed. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. This allows for the exploration of the conformational landscape and the study of intermolecular interactions in a simulated environment, such as in a solvent.

In a typical MD simulation of this compound in a solvent like chloroform, the interactions between the solute and solvent molecules would be dominated by van der Waals forces and dipole-dipole interactions. The bulky tert-butyl group would likely influence the solvation shell structure, while the polar acyl chloride group would be the primary site for strong interactions with polar solvent molecules. Analysis of the radial distribution function from the simulation can provide quantitative information about the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

The following interactive data table summarizes hypothetical energy values for different conformers of this compound, which could be obtained from molecular modeling studies.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°O-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 180 | 0 | 0.00 |

| B | 90 | 120 | 1.5 |

| C | -90 | -120 | 1.8 |

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by predicting reaction pathways and characterizing the high-energy transition states that connect reactants and products. For a reactive molecule like this compound, these methods can provide detailed insights into its reactions with various nucleophiles.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these types of investigations. By solving the Schrödinger equation in an approximate manner, DFT can accurately calculate the energies and structures of molecules, including transition states. To predict a reaction pathway, a coordinate representing the progress of the reaction (the reaction coordinate) is systematically varied, and the energy of the system is calculated at each point. This generates a potential energy profile for the reaction.

For the hydrolysis of this compound, for example, the reaction would likely proceed through a nucleophilic addition-elimination mechanism. libretexts.org The initial step is the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orglibretexts.org This leads to the formation of a tetrahedral intermediate. The transition state for this step would involve the partial formation of the C-O bond from the water molecule and the partial breaking of the C=O pi bond.

The table below presents hypothetical activation energies for the reaction of this compound with different nucleophiles, as might be predicted from DFT calculations.

Table 2: Hypothetical Predicted Activation Energies for Reactions of this compound

| Nucleophile | Reaction Type | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Water | Hydrolysis | 15.2 |

| Methanol | Alcoholysis | 14.5 |

| Ammonia | Aminolysis | 12.8 |

Quantitative Structure-Reactivity Relationships (QSAR) for Acyl Chlorides

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured (or computationally predicted) reactivity data. For a class of compounds like acyl chlorides, QSAR models can be valuable for predicting the reactivity of new, unsynthesized analogs.

The development of a QSAR model begins with a dataset of acyl chlorides for which the reactivity, for instance, the rate constant for a specific reaction, is known. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure and can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the frontier molecular orbitals (HOMO and LUMO). For acyl chlorides, the partial charge on the carbonyl carbon is expected to be a critical descriptor, as it relates to the molecule's electrophilicity.

Steric descriptors: These quantify the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and steric hindrance parameters. The steric bulk of the substituent on the acyl chloride can significantly influence its reactivity.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity. The quality of the QSAR model is assessed by its ability to predict the reactivity of compounds that were not used in the model-building process.

For a series of substituted phenoxypropanoyl chlorides, a QSAR model could be developed to predict their hydrolysis rates. The electronic properties of the substituent on the phenyl ring would likely have a strong influence on the reactivity of the acyl chloride group. Electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon and thus increase the rate of hydrolysis, while electron-donating groups would have the opposite effect.

The following interactive table provides a hypothetical QSAR dataset for a series of substituted acyl chlorides.

Table 3: Hypothetical QSAR Data for Substituted Acyl Chlorides

| Substituent | Hammett Constant (σ) | Carbonyl Carbon Partial Charge | Log(Reactivity) |

|---|---|---|---|

| 4-Nitro | 0.78 | +0.85 | 2.5 |

| 4-Chloro | 0.23 | +0.82 | 1.8 |

| H | 0.00 | +0.80 | 1.5 |

| 4-Methyl | -0.17 | +0.78 | 1.2 |

Applications and Future Research Directions for 2 4 Tert Butylphenoxy Propanoyl Chloride Derivatives

Role as Synthetic Intermediates in Complex Molecular Architecture

The reactivity of the acyl chloride group, combined with the specific steric and electronic properties conferred by the 4-tert-butylphenoxy moiety, makes these compounds valuable precursors in the synthesis of high-value chemical entities.

Precursors in Pharmaceutical and Agrochemical Synthesis

The 2-(4-tert-butylphenoxy)propanoyl chloride framework is a key constituent in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical sectors. A notable example is the synthesis of the acaricide Propargite. A crucial intermediate in the industrial production of Propargite is 2-(4-tert-butylphenoxy)cyclohexanol. google.com This intermediate is synthesized from p-tert-butylphenol and epoxycyclohexane. google.com The synthesis of Propargite then proceeds by reacting this alcohol intermediate with a sulfonyl chloride derivative, showcasing the importance of the 4-tert-butylphenoxy scaffold in constructing complex agrochemicals. google.com

In the pharmaceutical realm, the structurally related phenoxyisobutyric acid derivatives, such as Clofibrate and Fenofibrate, are well-known lipid-lowering drugs. nih.govnih.gov While direct synthesis routes for these drugs using this compound are not extensively documented, the core structure's similarity suggests its potential as a precursor for novel analogues. Research into new Clofibrate analogues often involves the reaction of a substituted phenate with a suitable alkylating agent, a role that this compound or its corresponding ester could fulfill to generate new therapeutic candidates. nih.govresearchgate.net Furthermore, the 4-tert-butylphenoxy scaffold has been identified as a key feature in the design of dual-target ligands for neurodegenerative diseases like Parkinson's disease. A series of 4-tert-butylphenoxyalkoxyamines have been synthesized and shown to act as both histamine (B1213489) H3 receptor antagonists and monoamine oxidase B inhibitors, highlighting the therapeutic potential of this chemical moiety. nih.govgoettingen-research-online.de

Table 1: Examples of Biologically Active Molecules and Intermediates

| Compound/Intermediate | Application Area | Synthetic Relevance of the 4-tert-butylphenoxy Moiety |

|---|---|---|

| Propargite | Agrochemical (Acaricide) | The 2-(4-tert-butylphenoxy)cyclohexanol derivative is a key intermediate. google.com |

| Clofibrate Analogues | Pharmaceutical (Hypolipidemic) | The 4-tert-butylphenoxy group can be incorporated to create novel fibrate-like compounds. nih.govresearchgate.net |

| Dual-target ligands for PD | Pharmaceutical (Neurodegenerative diseases) | The 4-tert-butylphenoxy scaffold is a core component of molecules with dual inhibitory activity. nih.govgoettingen-research-online.de |

Building Blocks for Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. While specific examples of the direct use of this compound as a building block in the total synthesis of natural products are not prominently reported in the literature, its structural features make it an intriguing candidate for such endeavors. Natural products often feature complex polycyclic systems and stereochemically rich architectures. The introduction of the 4-tert-butylphenoxy group could serve several purposes in a synthetic strategy. The bulky tert-butyl group can act as a steric directing group, influencing the stereochemical outcome of subsequent reactions. The aromatic ring can be a handle for further functionalization or a key component of the final target's pharmacophore. Strategies like diversity-oriented synthesis often employ versatile building blocks to create libraries of natural product-like compounds for biological screening. mdpi.com The reactivity of the acyl chloride allows for its facile incorporation into a growing molecular framework through esterification or amidation reactions.

Development of Novel Materials and Functional Polymers

The unique combination of a rigid aromatic core and a reactive functional group in this compound derivatives makes them attractive monomers for the synthesis of specialized polymers with tailored properties.

Polymerization Reactions for Specialized Polymers

The acyl chloride functionality of this compound is highly amenable to polymerization reactions, particularly for the synthesis of polyesters. Through polycondensation with diols or other suitable co-monomers, a variety of polyesters incorporating the 4-tert-butylphenoxy side group can be prepared. The presence of the bulky tert-butyl group on the polymer backbone is expected to significantly influence the material's properties. It can disrupt chain packing, leading to a lower degree of crystallinity and increased solubility in organic solvents. Furthermore, the rigid phenoxy group can enhance the thermal stability and glass transition temperature of the resulting polymer. Research into copolyesters based on poly(butylene terephthalate-co-5-tert-butyl isophthalate) has shown that the incorporation of tert-butyl groups can modify the crystallization behavior and mechanical properties of the material. researchgate.net Similarly, polyesters derived from this compound could exhibit unique thermal and mechanical characteristics, making them suitable for applications as high-performance plastics or in specialty coatings.

Synthesis of Dimeric and Oligomeric Structures

The controlled reaction of this compound with di- or polyfunctional molecules can lead to the formation of well-defined dimeric and oligomeric structures. For instance, reaction with a diol would yield a dimeric diester, while reaction with a triol could lead to a star-shaped oligomer. These discrete molecules can serve as models for understanding the properties of the corresponding polymers or find applications in their own right, for example, as molecular hosts in supramolecular chemistry or as building blocks for the construction of more complex macromolecular architectures like dendrimers. The defined structure and molecular weight of these oligomers make them valuable for establishing structure-property relationships.

Contributions to Catalysis and Asymmetric Synthesis

The chiral nature of this compound, when resolved into its enantiomers, opens up possibilities for its use in asymmetric catalysis and synthesis.

The development of chiral catalysts and auxiliaries is paramount for the enantioselective synthesis of pharmaceuticals and other bioactive molecules. A chiral derivative of 2-(4-tert-butylphenoxy)propanoic acid could potentially be used as a chiral ligand for a metal catalyst or as a chiral auxiliary. In its role as a chiral auxiliary, the enantiomerically pure acid could be coupled to a prochiral substrate. The steric bulk of the 4-tert-butylphenoxy group could then effectively shield one face of the molecule, directing the attack of a reagent to the opposite face and thereby inducing asymmetry in the product. After the desired transformation, the auxiliary can be cleaved and recovered. While the direct application of this compound derivatives in this context is an area for future exploration, the principles of asymmetric synthesis using chiral auxiliaries are well-established. For example, chiral fatty acids with remote stereocenters have been synthesized using pseudoephedrine as a chiral auxiliary to direct stereospecific alkylation. researchgate.net This highlights the potential for chiral carboxylic acid derivatives to control stereochemistry in complex syntheses. The development of catalytic asymmetric methods for the synthesis of chiral propanoic acid derivatives is also an active area of research. nih.gov

Ligand Design and Chiral Catalyst Development

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Derivatives of this compound are promising candidates for the synthesis of new chiral ligands due to their inherent chirality and tunable steric and electronic properties.

The core structure, featuring a chiral center alpha to a carbonyl group and a phenoxy moiety, allows for the straightforward synthesis of various ligand classes. For instance, reaction with chiral amines or alcohols can yield chiral amides and esters, respectively. These can act as ligands themselves or be further elaborated into more complex structures. The bulky tert-butyl group on the phenoxy ring can play a crucial role in creating a well-defined chiral pocket around a metal center, which can lead to high levels of enantioselectivity in catalytic reactions.

Research Findings on Analogous Systems:

While specific research on ligands derived directly from this compound is limited, studies on analogous 2-arylpropionic acid derivatives have demonstrated their utility in asymmetric synthesis. For example, chiral ligands derived from similar structures have been employed in transition metal-catalyzed reactions with varying degrees of success. The insights gained from these systems can guide the design of new catalysts based on the 2-(4-tert-butylphenoxy)propanoyl scaffold.

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Precursor | Potential Metal Coordination | Potential Applications in Asymmetric Catalysis |

| Chiral Amides | Chiral Amines | N, O | Hydrogenation, Hydrosilylation, Michael Addition |

| Chiral Esters | Chiral Alcohols | O, O | Lewis Acid Catalysis, Diels-Alder Reactions |

| Chiral Hydroxamic Acids | Hydroxylamine | N, O | Epoxidation, C-H Activation |

| Chiral Phosphines | Phosphines with amino or hydroxyl groups | P, N or P, O | Cross-coupling Reactions, Allylic Alkylation |

The development of polymeric chiral catalysts is another promising direction. By incorporating the 2-(4-tert-butylphenoxy)propanoyl moiety into a polymer backbone, it may be possible to create recyclable catalysts with enhanced stability and activity compared to their monomeric counterparts.

Methodologies for Industrial Scale Production

For any chemical compound to have a significant impact, its synthesis must be scalable and economically viable. The industrial-scale production of this compound and its derivatives would likely rely on established methods for the synthesis of acid chlorides from carboxylic acids. The precursor, 2-(4-tert-butylphenoxy)propanoic acid, is a known compound.

Common industrial methods for the conversion of carboxylic acids to acid chlorides include reaction with thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), or phosphorus trichloride (B1173362) (PCl₃). google.com The choice of reagent often depends on factors such as cost, safety, and the desired purity of the final product.

Table 2: Comparison of Industrial Chlorinating Agents for Acid Chloride Synthesis

| Chlorinating Agent | Chemical Formula | Byproducts | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed. | Corrosive and toxic. |

| Phosgene | COCl₂ | CO₂, HCl (gaseous) | Highly reactive and efficient. | Extremely toxic gas. |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ (liquid) | Effective for a wide range of carboxylic acids. | Liquid byproduct can complicate purification. |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder conditions, good for sensitive substrates. | More expensive than other options. |

For a sterically hindered substrate like 2-(4-tert-butylphenoxy)propanoic acid, optimizing reaction conditions such as temperature, solvent, and catalyst (if any) would be crucial to achieve high conversion and yield. organic-chemistry.org The use of a catalyst, such as N,N-dimethylformamide (DMF) with thionyl chloride or oxalyl chloride, is a common strategy to accelerate the reaction rate. google.com Continuous flow chemistry is an emerging technology that could offer advantages for the large-scale synthesis of such compounds, providing better control over reaction parameters and improving safety.

Future Perspectives in Organic Synthesis and Chemical Biology

The unique structural features of this compound derivatives open up exciting possibilities in both organic synthesis and chemical biology.

In organic synthesis , beyond their use in catalysis, these chiral building blocks can be utilized in the synthesis of complex target molecules, including natural products and pharmaceuticals. The combination of a chiral center and a functionalizable aromatic ring provides a versatile platform for constructing intricate molecular architectures. The development of new synthetic methodologies that leverage the reactivity of the acyl chloride and the stereochemistry of the chiral center will be a key area of future research.

In the realm of chemical biology , derivatives of this compound could be explored as probes to study biological processes. The phenoxy group is a common motif in biologically active molecules, and the introduction of a chiral propionyl side chain could lead to compounds with interesting pharmacological properties. For example, they could be used to synthesize libraries of compounds for screening against various biological targets. The tert-butyl group can enhance metabolic stability and lipophilicity, which are important properties for drug candidates.

Furthermore, the field of chiral materials offers another exciting frontier. nih.gov The incorporation of these chiral moieties into polymers, liquid crystals, or nanomaterials could lead to materials with novel chiroptical or electronic properties. rsc.orgyale.edu Such materials could find applications in areas like asymmetric separations, chiral sensors, and optoelectronics.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-(4-tert-butylphenoxy)propanoyl chloride, and how can side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 2-(4-tert-butylphenoxy)propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions yields the acyl chloride. However, highlights that thionyl chloride can induce oxidative side reactions, such as forming dimeric phenolic byproducts (e.g., tetra-alkylated biphenyls). To mitigate this, maintain strict temperature control (0–5°C), use stoichiometric SOCl₂, and monitor reaction progress via TLC or in situ IR spectroscopy for acid chloride formation (C=O stretch ~1800 cm⁻¹). Post-reaction, excess SOCl₂ should be removed under reduced pressure to prevent further reactivity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using ORTEP-III software for structure refinement) provides unambiguous confirmation of molecular geometry and substituent positioning .

- Spectroscopy :

- ¹H/¹³C NMR : The tert-butyl group (δ ~1.3 ppm in ¹H NMR; δ ~29–35 ppm in ¹³C NMR) and the acyl chloride carbonyl (δ ~170–175 ppm in ¹³C NMR) are diagnostic.

- FT-IR : Confirm the presence of the C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹).